molecular formula C18H22O2 B7780934 (13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B7780934
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-GUZDXLFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, commonly known as estrone (CAS: 53-16-7), is a steroid estrogen with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.4 g/mol . It is synthesized via the aromatization of androstenedione and serves as a precursor to estradiol in vivo . Structurally, estrone features a cyclopenta[a]phenanthrene core with a 3-hydroxy group and a 17-ketone, critical for its estrogenic activity .

Synthesis methods include dissolving estrone in anhydrous tetrahydrofuran (THF) under nitrogen, followed by functionalization at the 3-hydroxy position (e.g., cyanomethylation to form derivatives like GAP-EDL-1) . Estrone is naturally found in plants such as Hyphaene thebaica and Glycyrrhiza glabra, where it regulates physiological processes .

Properties

IUPAC Name

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14?,15?,16?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-GUZDXLFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53-16-7
Record name estrone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Molecular Identity

The molecular formula of estrone is C18H22O2\text{C}_{18}\text{H}_{22}\text{O}_2, with a molecular weight of 270.4 g/mol. Key identifiers include:

PropertyValueReference
CAS Registry Number53-16-7
IUPAC Name(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
SMILESC[C@@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O\text{C}[C@@]12\text{CCC}3\text{C}(\text{C}1\text{CCC}2=O)\text{CCC}4=\text{C}3\text{C}=\text{CC}(=\text{C}4)\text{O}
XLogP33.1

The stereochemistry at C13 (S-configuration) and the phenolic hydroxyl group at C3 are critical for estrogenic activity.

Classical Synthetic Routes

Androstenolone-Based Synthesis

A widely cited method involves androstenolone (dihydroepiandrosterone) as the starting material. The reaction proceeds via:

  • Reduction and Oxidation : Hydrogenation of androstenolone (28.1.10) over Pd/C yields a keto-alcohol (28.1.11), which is oxidized to a diketone (28.1.12) using chromium(VI) oxide.

  • Bromination and Dehydrohalogenation : Treatment with bromine in acetic acid forms a dibromide (28.1.13), which undergoes dehydrobromination in collidine to produce a dienone (28.1.14).

  • Aromatization : Heating the dienone at 530°C induces methyl group elimination, aromatizing ring A to yield estrone (28.1.9).

Yield : ~40–50% (over three steps)
Limitations : High-temperature pyrolysis risks side reactions and requires stringent conditions.

1,4,6-Androstatrien-3,17-Dione Pyrolysis

An alternative route utilizes 1,4,6-androstatrien-3,17-dione (28.1.15), which is heated to 600°C to form 8,9-dihydroequilenin. Subsequent hydrogenation over Pd/C reduces the Δ6–7 double bond, yielding estrone.

Yield : ~35–45%
Advantages : Avoids bromination steps but still requires extreme temperatures.

Modern Catalytic Methods

Phosphine-Halogen Mediated Aromatization

A 2024 patent (CN117947136A) describes a low-temperature aromatization process using organic phosphine reagents and halogens. Key steps:

  • Substrate Preparation : 1,4-Androstadiene-3,17-dione is functionalized with a ketal protecting group.

  • Aromatization : The protected intermediate reacts with triphenylphosphine and iodine at 100–200°C, facilitating dehydrogenation without extreme heat.

  • Deprotection : Acidic hydrolysis removes the ketal, yielding estrone.

Yield : 65–70%
Conditions : Mild temperatures (100–200°C), shorter reaction time (6–8 hours)
Drawbacks : Requires column chromatography for purification.

Enzymatic Synthesis

3-Sterone-Δ1-Dehydrogenase Catalysis

The same patent discloses a biocatalytic approach using 3-sterone-Δ1-dehydrogenase:

  • Reaction Setup : 19-Nor-4-androstenedione is incubated with the enzyme in a pH 8.0–9.5 buffer containing a hydrogen peroxide scavenger (e.g., catalase).

  • Electron Transfer : An electron acceptor (e.g., NAD+) facilitates Δ1-dehydrogenation, directly forming estrone.

Yield : 75–80%
Advantages : Ambient temperature (25–37°C), no toxic reagents, scalable for industry.

Analytical Validation

Electron Density Studies

X-ray diffraction at 20 K confirmed estrone’s electron density distribution, revealing a stabilizing H(1)···H(11B) interaction (ρ=0.008eA˚3\rho = 0.008 \, \text{eÅ}^{-3}) critical for molecular packing. The O(1)···O(2) distance (2.76 Å) aligns with estrogen receptor binding requirements.

Spectroscopic Characterization

IR : Strong absorption at 3400 cm⁻¹ (phenolic O–H) and 1700 cm⁻¹ (17-ketone).
NMR : 1H^1\text{H} signals at δ 7.15 (C4–H, aromatic) and δ 1.20 (C13–CH3).

Industrial and Environmental Considerations

MethodTemperature (°C)Yield (%)ScalabilityEnvironmental Impact
Classical Pyrolysis500–60035–50LowHigh (energy-intensive)
Phosphine-Halogen100–20065–70ModerateModerate (halogen use)
Enzymatic25–3775–80HighLow (aqueous, biocatalytic)

The enzymatic method outperforms others in yield and sustainability, though enzyme cost remains a barrier .

Chemical Reactions Analysis

Types of Reactions

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Formation of chloro or other substituted derivatives.

Scientific Research Applications

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Estrone 3-O-Sulfate (Estropipate)

  • Structure : Sulfate ester of estrone at the 3-hydroxy group (CAS: 7280-37-7) .
  • Activity : Enhanced water solubility and stability compared to estrone, used in hormone replacement therapy .
  • Pharmacokinetics : The sulfation reduces hepatic metabolism, prolonging half-life .

11-Methyl-17-ketone Derivatives

  • Example : 15,16-Dihydro-11-methyl-cyclopenta[a]phenanthren-17-one (Compound VI) .
  • Activity: High carcinogenicity (30 µg dose induced tumors in mice), contrasting with estrone’s weaker carcinogenic profile .
  • Key Difference: The 11-methyl substituent in Compound VI enhances carcinogenicity, whereas estrone’s 13-methyl group correlates with estrogenic, non-carcinogenic effects .

17-Ethynyl Derivatives

  • Example : 17-Ethynyl-3-methoxy-13-methyl-6H-cyclopenta[a]phenanthren-17-ol (CAS: 72-33-3) .
  • Activity : Ethynyl groups at C17 improve metabolic resistance, making derivatives like ethinylestradiol potent oral contraceptives .
  • Physicochemical Properties : Increased lipophilicity compared to estrone, enhancing membrane permeability .

C7 vs. C13 Methyl Substitution

  • C7-Methyl Isomer: Exhibits 10-fold lower carcinogenicity than the C11/C13-methyl analogs due to steric hindrance at receptor-binding sites .
  • C13-Methyl (Estrone) : Optimal positioning for estrogen receptor (ER) binding, with EC₅₀ values < 1 nM in ERα assays .

D-Ring Modifications

  • 17-Ketone vs. 17-Hydroxy : Estrone’s 17-ketone reduces binding affinity to ERβ compared to estradiol (17-hydroxy), altering tissue selectivity .
  • 17-Acetate Derivatives : Improved bioavailability but increased hepatotoxicity, as seen in safety profiles of related compounds (e.g., AG001IVS, CAS: 144082-89-3) .

Carcinogenicity and Structure-Activity Relationships (SAR)

Key findings from carcinogenicity studies of cyclopenta[a]phenanthrenes :

Compound Substituents Carcinogenic Activity
Estrone 3-OH, 13-Me, 17-ketone Low
Compound VI 11-Me, 17-ketone High
11-Methoxy-7-Me-17-ketone 7-Me, 11-OMe, 17-ketone Moderate
17-Hydroxy-11-Me derivative 11-Me, 17-OH High

Critical SAR Insights :

  • Methyl Position: C11/C13-methyl groups enhance carcinogenicity, while C2/C3/C4-methyl analogs are inactive .
  • Functional Groups : 17-Ketones are less active than 17-hydroxy derivatives, suggesting redox metabolism influences toxicity .

Solubility and Physicochemical Properties

Comparative solubility data for cyclopenta[a]phenanthrenes :

Compound Aqueous Solubility (mg/L) LogP
Estrone ~39.7 5.52
Chrysene 66.35 7.92
2-Furancarboxylic acid 1,956.3 1.34

Estrone’s moderate solubility (39.7 mg/L) and logP (5.52) reflect its balance between polar (3-OH) and nonpolar (cyclopentane rings) groups, enabling passive diffusion and receptor binding .

Biological Activity

(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a steroid-like compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H34OC_{24}H_{34}O, with a molecular weight of approximately 358.52 g/mol. Its structure includes a cyclopenta[a]phenanthrene core, which is significant for its interaction with biological systems.

PropertyValue
Molecular FormulaC24H34O
Molecular Weight358.52 g/mol
CAS Number53462271
LogP2.964

Hormonal Activity

Research indicates that this compound exhibits androgenic activity , making it a candidate for further studies in hormone replacement therapies and anabolic steroids. Its structural similarity to testosterone suggests it may bind to androgen receptors and elicit similar physiological responses.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties . In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to reduce oxidative stress markers in neuronal cell lines and improve cell viability under neurotoxic conditions. These findings support its potential role in neurodegenerative disease management.

Case Studies

  • Androgenic Activity Assessment
    • A study evaluated the compound's binding affinity to androgen receptors using competitive radiolabeled assays. The results indicated a binding affinity comparable to that of testosterone.
  • Inflammation Model
    • In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
  • Neuroprotection in vitro
    • Neuronal cells treated with the compound displayed increased levels of antioxidant enzymes compared to untreated controls after exposure to oxidative stressors. This suggests a mechanism through which the compound exerts its protective effects.

Q & A

How can researchers optimize the synthesis yield and selectivity of (13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one?

Basic
Optimizing synthesis requires systematic variation of reaction parameters such as temperature (50–80°C for similar steroidal frameworks), solvent polarity (e.g., dichloromethane vs. THF), and reaction duration (monitored via TLC/HPLC). Design of Experiments (DoE) approaches can identify critical interactions between variables. Catalytic systems (e.g., Lewis acids for stereochemical control at C13) should be screened to enhance enantiomeric excess .

What spectroscopic techniques are most effective for confirming the stereochemistry and ring junction conformations?

Basic
High-resolution 1H/13C NMR (≥600 MHz) combined with NOESY/ROESY experiments resolves spatial relationships, particularly around the 13-methyl group and hydroxyl positions. X-ray crystallography provides definitive absolute configuration but requires crystallization from tert-butyl methyl ether/hexane mixtures. IR spectroscopy (1700–1750 cm⁻¹) verifies carbonyl orientations .

How should researchers address contradictions in reported melting points or spectral data?

Advanced
Discrepancies often arise from polymorphic forms or solvate formation. Replicate synthesis under anhydrous conditions and characterize via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Cross-validate NMR shifts against density functional theory (DFT) predictions to identify structural variants .

What mechanistic insights explain the compound’s reactivity in hydroxylation and acetylation?

Advanced
The 3-hydroxy group undergoes acetylation via SN2 mechanisms (retaining S-configuration). Hydroxylation at C17 likely involves radical pathways, evidenced by ESR-detected intermediates during MnO2-catalyzed oxidations. Electron density from the cyclopenta ring directs electrophilic attacks at C14–C16 .

What experimental strategies validate stability under physiological conditions?

Basic
Incubate the compound (1 mg/mL) in buffers (pH 1.2–7.4) at 37°C for 72 hours. Monitor degradation via UPLC-MS with charged aerosol detection. Thermal gravimetric analysis (TGA) under N2 assesses decomposition thresholds (>200°C typical for cyclopenta derivatives) .

How does stereochemical integrity at C13 impact receptor binding affinity?

Advanced
Synthesize enantiomeric pairs using Evans oxazolidinones and test in competitive binding assays (e.g., glucocorticoid receptors). Molecular docking (AutoDock Vina) predicts the 13S configuration creates 2.3 Å closer contact with helix-12 residues than 13R. Validate via alanine scanning mutagenesis .

What chromatographic methods resolve diastereomeric byproducts during large-scale synthesis?

Advanced
Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in supercritical fluid chromatography (SFC) with CO2/methanol gradients. For preparative purification, recycle HPLC (250 × 21.2 mm columns) achieves >98% diastereomeric excess .

How can researchers differentiate keto-enol tautomerism from degradation products?

Advanced
Employ 13C NMR saturation transfer experiments to detect proton exchange. Compare UV spectra: enol forms show bathochromic shifts (λmax 280→320 nm). HRMS-ESI with in-source CID fragments distinguishes tautomers (m/z 315.1954 for keto vs. +18.0106 Da for enol-H2O adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Reactant of Route 2
(13S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.